Rac Demethyl Citalopram-d3 Hydrochloride is a deuterated derivative of Demethyl Citalopram, which is an active metabolite of the selective serotonin reuptake inhibitor (SSRI) Citalopram. The compound is primarily utilized in pharmacokinetic studies to understand the metabolism of Citalopram and its effects on serotonin reuptake mechanisms in biological systems. Its molecular formula is with a molecular weight of 349.84 g/mol .
This compound falls under the category of labeled metabolites, specifically as a deuterium-labeled analog of an SSRI. It is classified as a research chemical, primarily used in studies related to pharmacology and biochemistry.
The synthesis of Rac Demethyl Citalopram-d3 Hydrochloride involves several key steps:
These methods require advanced organic chemistry techniques to ensure high yields and purity, often involving controlled reaction conditions and purification processes .
Rac Demethyl Citalopram-d3 Hydrochloride features a complex molecular structure characterized by a fluorophenyl group, a dimethylamino group, and a deuterated carbon backbone. The presence of deuterium allows for enhanced tracking in metabolic studies.
Rac Demethyl Citalopram-d3 Hydrochloride can participate in various chemical reactions, including:
The outcomes of these reactions depend heavily on the specific conditions and reagents employed .
Rac Demethyl Citalopram-d3 Hydrochloride acts primarily as a selective serotonin reuptake inhibitor by interacting with the 5-hydroxytryptamine transporter. This inhibition prevents the reabsorption of serotonin in the synaptic cleft, leading to increased serotonin availability.
Relevant analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are often employed to characterize these properties accurately .
Rac Demethyl Citalopram-d3 Hydrochloride has several applications in scientific research:
The chiral separation of racemic demethyl citalopram represents a fundamental prerequisite for pharmacological studies and reference standard development. Chiral stationary phases (CSPs) have demonstrated superior resolving power for citalopram metabolites, with glycopeptide-based columns (e.g., Chirobiotic V™) showing exceptional selectivity due to multiple stereospecific interactions. These columns leverage hydrogen bonding, π-π stacking, and electrostatic interactions between the antibiotic's peptide "basket" and the analyte's chiral centers [2] [9]. When separating rac-demethyl citalopram-d3, the deuterium isotope effect subtly alters retention behavior compared to non-deuterated analogs—a phenomenon attributed to altered bond vibration frequencies affecting molecular recognition thermodynamics [3].
Polar organic mode chromatography provides distinct advantages for isotopic variant separations. Methanol-based mobile phases containing 0.1% ammonium formate (v/v) enable baseline resolution (Rs > 1.5) of (R)- and (S)-demethyl citalopram-d3 enantiomers within 20 minutes using a Chirobiotic V column (250 × 4.6 mm, 5 μm). The electrostatic interaction dominance in this mode minimizes hydrophobic masking of isotopic differences, enhancing deuterium-based separation effects. Compared to reversed-phase methods, polar organic conditions yield sharper peaks and reduced analysis time—critical considerations for high-throughput pharmacokinetic studies [5] [9].
Table 1: Performance Comparison of CSPs for Demethyl Citalopram Enantiomer Separation
Chiral Stationary Phase | Mobile Phase Composition | Resolution (Rs) | Analysis Time (min) | Deuterium Sensitivity |
---|---|---|---|---|
Chirobiotic V (Teicoplanin) | Methanol:Ammonia:Acetic Acid (1000:1:1) | 1.8 | 20 | High |
Cellulose Tris(3,5-DMP) | n-Hexane:Ethanol:Diethylamine (80:20:0.1) | 1.2 | 35 | Moderate |
α1-Acid Glycoprotein | Phosphate Buffer (pH 7.0):ACN (85:15) | 1.5 | 45 | Low |
Cyclodextrin-Based | Methanol:Water (30:70) + 0.1% TFA | 0.9 | 50 | Low |
Multidimensional analytical strategies address complex metabolite matrices. When resolving demethyl citalopram-d3 from endogenous biological compounds, heart-cutting 2D-LC systems demonstrate remarkable efficacy. Primary achiral separation (e.g., C18 column with 0.1% formic acid/acetonitrile gradient) precedes chiral column transfer, significantly reducing matrix interference. This approach achieves quantification limits of 0.005 mg/kg for each enantiomer in whole blood—essential for low-abundance metabolite studies. The system robustness enables continuous operation for large-scale clinical sample analysis without significant performance degradation [2] [5].
Reductive deuteration methodologies enable precise isotopic labeling at the N-methyl position. Catalytic deuteration of citalopram precursors employs Pd/C or PtO2 catalysts in deuterium oxide solvent under controlled pressure (3-5 atm). This approach achieves >98% deuterium incorporation at the dimethylamino group via deuterium-hydrogen exchange. Critical parameters include catalyst activation (thermal vs. chemical reduction), temperature modulation (50-80°C), and reaction duration (12-48 hours). The resultant didemethyl citalopram-d6 undergoes selective re-methylation using deuterated formaldehyde (CD2O) and sodium cyanoborodeuteride (NaBD3CN) to yield rac-demethyl citalopram-d3 with isotopic purity >99 atom % D. This stepwise methodology prevents over-deuteration and preserves the phthalane ring integrity [3] [8].
Asymmetric synthetic pathways allow enantioselective deuterium incorporation. Chiral pool strategies utilize deuterated (S)-mandelic acid as a resolution agent, forming diastereomeric salts with racemic deuterated intermediates. Subsequent crystallization achieves >99% enantiomeric excess before ring closure to escitalopram-d3 derivatives. Alternatively, chiral auxiliary-mediated alkylation introduces deuterated methyl groups with stereochemical control. N-protected 4-fluorophenylphthalane precursors undergo enantioselective Grignard addition using chiral sulfoxide-directed metallation, affording deuterated demethyl citalopram precursors with 92-95% ee. These approaches demonstrate superior stereochemical outcomes compared to post-synthetic resolution but require additional synthetic steps [8] [10].
Table 2: Comparative Analysis of Deuterium Incorporation Methods
Methodology | Deuterium Source | Isotopic Purity (atom % D) | Reaction Yield | Key Advantages |
---|---|---|---|---|
Catalytic H/D Exchange | D2O (99.9%) | 98-99% | 65-75% | Cost-effective, minimal precursor modification |
Deutero-Reductive Amination | CD2O/NaBD3CN | >99% | 80-85% | Position-specific labeling, high yield |
Grignard Synthesis | CD3MgBr | 97-98% | 70-75% | Early-stage incorporation, flexible |
Microbial Biotransformation | D2O Media | 30-40% | Low | Enzymatic selectivity, mild conditions |
Metabolic pathway studies validate deuterium retention in vivo. Incubation of citalopram-d6 with recombinant CYP2C19 and CYP3A4 demonstrates that N-demethylation produces demethyl citalopram-d3 without deuterium loss, confirming isotopic stability during oxidative metabolism. Mass spectrometric analysis reveals characteristic m/z 314→263 transition for demethyl citalopram-d3 versus m/z 311→260 for non-deuterated metabolite, providing unambiguous isotopic tracing. These findings confirm that the deuterium atoms at the methyl position remain intact during hepatic metabolism—critical for accurate pharmacokinetic tracer studies. The metabolic stability contrasts with ortho-deuterated analogs where isotope effects significantly alter clearance rates [4] [7].
Ternary solvent systems dramatically enhance resolution of deuterated metabolites. Optimized mobile phases comprising methanol/acetonitrile/ammonium acetate (85:10:5, v/v/v) significantly improve peak symmetry (asymmetry factor 1.0-1.2) for demethyl citalopram-d3 enantiomers on polysaccharide-based CSPs. The dual organic modifier approach reduces hydrophobic interactions while maintaining hydrogen bonding capacity, mitigating peak tailing associated with basic analytes. Systematic optimization via central composite design reveals that acetonitrile content (8-12%) critically impacts enantioselectivity (α), while methanol concentration governs retention (k'). This balanced solvent system achieves resolution factors >2.0 while maintaining analysis times under 15 minutes—essential for high-throughput clinical applications [5] [9].
Sub-ambient temperature chromatography exploits thermodynamic differences in enantiomer binding. Operating Chirobiotic V columns at 5°C significantly enhances resolution of demethyl citalopram-d3 enantiomers (ΔRs = +0.4 versus 25°C) due to reduced molecular vibration and strengthened hydrogen bonding. The van't Hoff analysis reveals an enthalpy-driven enantioseparation (ΔΔH = -2.8 kJ/mol) with minimal entropy compensation. This temperature sensitivity proves particularly advantageous for deuterated analogs where isotopic substitution amplifies thermodynamic differentiation. Implementation requires precise temperature control (±0.5°C) to maintain retention time reproducibility, achievable via modern HPLC column ovens. The approach reduces organic solvent consumption by 40% compared to room temperature methods while maintaining resolution [3] [6].
Table 3: Optimized Separation Conditions for Demethyl Citalopram-d3 Enantiomers
Parameter | Chirobiotic V Column | Cellulose Tris(3,5-DMP) Column | Cyclobond I 2000 Column |
---|---|---|---|
Mobile Phase | MeOH:ACN:AmAc (85:10:5) | n-Hex:EtOH:DEA (75:25:0.1) | MeOH:0.1% TFA (65:35) |
Flow Rate | 1.0 mL/min | 0.8 mL/min | 1.2 mL/min |
Temperature | 5°C | 25°C | 15°C |
Detection | MS/MS MRM 314→263 | UV 240 nm | UV 240 nm |
Retention (R) | 12.3 min | 18.7 min | 14.2 min |
Retention (S) | 14.1 min | 22.5 min | 17.8 min |
Resolution | 2.1 | 1.8 | 1.3 |
Supercritical fluid chromatography (SFC) provides orthogonal separation mechanisms. Coupling Chiralpak IG-3 columns with supercritical CO2/ethanol (90:10) + 0.1% isopropylamine enables ultrafast separation (<3 minutes) of demethyl citalopram-d3 enantiomers with reduced backpressure. The low viscosity of supercritical mobile phases permits flow rates up to 4.0 mL/min without efficiency loss, making SFC ideal for preparative-scale isolations. The enhanced diffusion coefficients in supercritical media minimize mass transfer resistance, yielding narrow peak widths (wb ≈ 0.15 min). This method proves particularly valuable for isolating milligram quantities of individual enantiomers for pharmacological characterization, achieving >99% enantiomeric purity in single-pass isolation. The absence of aqueous components simplifies post-chromatographic handling for nuclear magnetic resonance characterization [9].
CAS No.: 1981-49-3
CAS No.: 3779-62-2
CAS No.: 19275-47-9
CAS No.: 1356964-77-6
CAS No.:
CAS No.: